molecular formula C18H27N3O B5798969 1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine

1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine

Cat. No. B5798969
M. Wt: 301.4 g/mol
InChI Key: CWIBQEWTGXOKHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine, also known as MPAP, is a chemical compound that belongs to the piperazine family. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including neuroscience, psychiatry, and addiction research.

Mechanism of Action

1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine is a selective sigma-1 receptor agonist. The sigma-1 receptor is a protein that is expressed in various tissues, including the brain. It is involved in the regulation of various cellular processes, including calcium signaling, lipid metabolism, and protein folding. Activation of the sigma-1 receptor by 1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine leads to the modulation of various neurotransmitter systems, including dopamine, serotonin, and glutamate. This modulation results in the anxiolytic, antidepressant, and anti-addictive effects of 1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine.
Biochemical and Physiological Effects:
1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine has been shown to have anxiolytic and antidepressant effects in various animal models. It has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, 1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine has been shown to have neuroprotective effects in animal models of Parkinson's disease and other neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine in laboratory experiments is its selectivity for the sigma-1 receptor. This selectivity allows researchers to study the specific effects of sigma-1 receptor activation without the confounding effects of other neurotransmitter systems. However, one limitation of using 1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine in laboratory experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.

Future Directions

The potential therapeutic applications of 1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine are vast and diverse. Future research should focus on further elucidating the mechanism of action of 1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine, as well as its potential use in the treatment of various neuropsychiatric disorders. Additionally, the development of more efficient synthesis methods and more soluble analogs of 1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine could facilitate its use in laboratory experiments and clinical trials. Finally, the potential use of 1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine as a tool for studying the sigma-1 receptor and its role in various cellular processes should be further explored.

Synthesis Methods

The synthesis of 1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine involves the reaction of 1-benzyl-4-phenylpiperazine with 4-methylpiperidine in the presence of acetic anhydride. The resulting compound is then purified using column chromatography to obtain pure 1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine. This synthesis method has been widely used in research laboratories and has been optimized for large-scale production.

Scientific Research Applications

1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anxiolytic, antidepressant, and anti-addictive properties. It has also been studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and other neuropsychiatric disorders.

properties

IUPAC Name

2-(4-methylpiperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c1-16-7-9-19(10-8-16)15-18(22)21-13-11-20(12-14-21)17-5-3-2-4-6-17/h2-6,16H,7-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIBQEWTGXOKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001328748
Record name 2-(4-methylpiperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643588
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-Methylpiperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone

CAS RN

397880-89-6
Record name 2-(4-methylpiperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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